2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide
Description
2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide is a synthetic compound featuring a phthalazinone core fused with a piperidine-acetamide moiety. Its structure combines a 3,4-dihydrophthalazin-1(2H)-one scaffold, known for bioactivity in kinase inhibition and antimicrobial applications, with a piperidine ring linked via a ketone-acetamide bridge.
Properties
IUPAC Name |
2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-12-7-3-2-6-11(12)13(18-19-14)10-17-15(22)16(23)20-8-4-1-5-9-20/h2-3,6-7H,1,4-5,8-10H2,(H,17,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHATUGURHTZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Intermediate: The initial step involves the synthesis of the phthalazinone core. This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Attachment of the Piperidine Ring: The phthalazinone intermediate is then reacted with a piperidine derivative. This step often involves nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the phthalazinone ring.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide bridge. This can be done by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone and acetamide moieties, potentially converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving hydrolases and oxidoreductases. Its structural features make it a candidate for investigating protein-ligand interactions.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The phthalazinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Oxadiazol-Phthalazinone Derivatives ()
Compounds such as 4b, 4c, and 4d share the phthalazinone core but replace the piperidine-acetamide group with a 1,3,4-oxadiazole-thioacetamide moiety. Key differences include:
- Substituents : Sulfamoylphenyl (4b ), p-tolyl (4c ), and chlorophenyl (4d ) groups at the terminal acetamide position.
- Physical Properties : Higher melting points (>300°C for 4b ) compared to typical acetamide derivatives, likely due to enhanced crystallinity from sulfonamide or halogen substituents.
- Synthetic Routes: Synthesized via condensation of phthalazinone intermediates with formaldehyde and amines, followed by cyclization .
Isoxazoline-Phthalazinone Derivatives ()
Compounds like 7a–l incorporate an isoxazoline ring linked to the phthalazinone core.
- Functional Groups : Methoxyacrylate and isoxazoline substituents enhance antimicrobial activity.
- Bioactivity : Demonstrated activity against S. aureus and E. coli, with compound 7l showing broad-spectrum efficacy.
- Synthesis: Derived from methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, highlighting the versatility of phthalazinone intermediates in generating diverse analogs .
Benzoxazolyl-Phthalazinone ()
BG14883 (2-(1,2-benzoxazol-3-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide) replaces the piperidine group with a benzoxazole ring.
- Molecular Weight : 334.3288 g/mol, lower than the target compound.
- Applications : Structural simplicity may favor solubility but reduce target specificity compared to piperidine-containing analogs .
Functional Analogues
G786-2305 ()
2-(3-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide substitutes the piperidine group with a methoxyphenoxy chain.
Radiprodil ()
2-(4-(4-fluorobenzyl)piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide shares the piperidine-acetamide motif but replaces phthalazinone with a benzoxazolone ring.
- Bioactivity : A ROR-gamma modulator for autoimmune diseases, demonstrating the therapeutic relevance of piperidine-acetamide scaffolds .
Comparative Analysis Table
*Calculated based on molecular formula C₁₈H₁₉N₃O₃.
Research Findings and Implications
- Structural Flexibility: The piperidine-phthalazinone scaffold allows for modular substitutions, enabling optimization of pharmacokinetic properties (e.g., solubility via sulfamoyl groups in 4b) or bioactivity (e.g., antimicrobial activity in isoxazoline derivatives) .
- Thermal Stability : High melting points in oxadiazol derivatives suggest utility in solid formulations, whereas lower molecular weight analogs (e.g., BG14883) may favor solubility .
- Therapeutic Potential: Analogues like Radiprodil validate the piperidine-acetamide motif in targeting nuclear receptors, supporting further exploration of the target compound in autoimmune or inflammatory diseases .
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